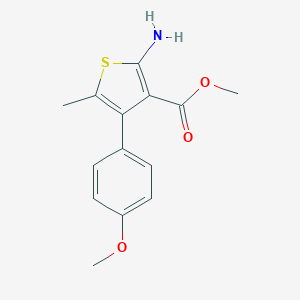

Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

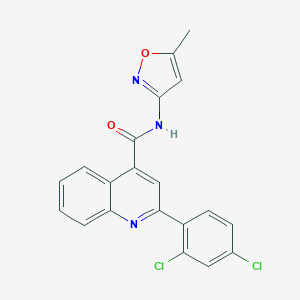

Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate, also known as MAMT, is a multifunctional molecule with a wide range of applications in the fields of medicine and biochemistry. It is a thiophene-based derivative of the amino acid tryptophan and is synthesized from tryptophan by a series of chemical reactions. MAMT is a highly versatile molecule with a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial activities. It has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease. In addition, MAMT has been studied for its potential use in the development of new drugs, as well as for its potential application in the fields of biotechnology and materials science.

Applications De Recherche Scientifique

Synthesis of Azo Dyes

Azo dyes are one of the most important classes of dyes used in various industries, particularly textiles. The compound can serve as a starting material for the synthesis of azo dyes . The presence of the amino group in the molecule makes it a suitable candidate for diazotization reactions, which are crucial in the formation of azo compounds.

Creation of Dithiocarbamate Compounds

Dithiocarbamates are chemicals with broad applications, including use as pesticides, fungicides, and rubber vulcanization accelerators. The secondary amine functionality of Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate is essential for the synthesis of dithiocarbamate derivatives .

Pharmaceutical Applications

Secondary amines are constituents of many pharmaceuticals, such as antidepressants and analgesics. This compound, due to its secondary amine group, could be a precursor in the synthesis of pharmaceuticals that act on the central nervous system, including substances like clomipramine and desipramine .

Agrochemical Synthesis

The structural features of this compound make it a potential starting material for the synthesis of agrochemicals. Its molecular structure allows for the creation of compounds that could be used in the development of new pesticides or herbicides .

Supramolecular Chemistry

The molecular structure of Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate, with potential for intermolecular hydrogen bonding, makes it an interesting candidate for the study of supramolecular structures. These structures are key in understanding molecular recognition and self-assembly processes .

Organic Synthesis Research

This compound can be used in organic synthesis research to develop new synthetic routes or improve existing ones. Its reactivity and the presence of multiple functional groups provide a versatile framework for the construction of complex organic molecules .

Propriétés

IUPAC Name |

methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-8-11(9-4-6-10(17-2)7-5-9)12(13(15)19-8)14(16)18-3/h4-7H,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFLAZLGMWVSFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N)C(=O)OC)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358017 |

Source

|

| Record name | methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate | |

CAS RN |

350989-87-6 |

Source

|

| Record name | methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-{[(diphenylacetyl)amino]methyl}benzyl)-2,2-diphenylacetamide](/img/structure/B442513.png)

![3-chloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B442517.png)

![3-(4-methylphenyl)-N-(3-{[3-(4-methylphenyl)acryloyl]amino}propyl)acrylamide](/img/structure/B442519.png)

![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B442522.png)

![4-chloro-1-methyl-N'-[3-(3-thietanyloxy)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B442523.png)

![methyl 4,5-dimethyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B442526.png)

![Methyl 2-({4-[2-(methoxycarbonyl)anilino]-4-oxobutanoyl}amino)benzoate](/img/structure/B442528.png)

![methyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B442529.png)

![3-(4-methoxyphenyl)-N-(2-{[3-(4-methoxyphenyl)acryloyl]amino}-4-methylphenyl)acrylamide](/img/structure/B442530.png)

![Methyl 2-{[3-({[5-(methoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}carbonyl)benzoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B442531.png)